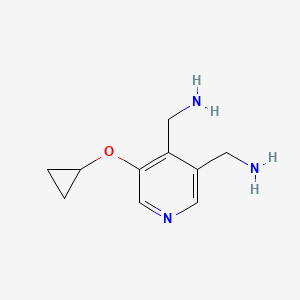
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine is an organic compound with the molecular formula C10H15N3O It features a pyridine ring substituted with a cyclopropoxy group at the 5-position and two methanamine groups at the 3- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxypyridine-3,4-diyl)dimethanamine typically involves the following steps:
Cyclopropoxylation: The introduction of the cyclopropoxy group to the pyridine ring can be achieved through nucleophilic substitution reactions. For example, 5-bromopyridine can be reacted with cyclopropyl alcohol in the presence of a base such as potassium carbonate.
Aminomethylation: The introduction of methanamine groups can be carried out using formaldehyde and ammonium chloride under reductive amination conditions. This step involves the formation of imine intermediates, which are subsequently reduced to the corresponding amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxypyridine-3,4-diyl)dimethanamine involves its interaction with molecular targets such as enzymes and receptors. The methanamine groups can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine: Similar structure but with different substitution pattern on the pyridine ring.
(5,5′-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole)): Contains a pyridine ring with different functional groups.
Uniqueness
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[4-(aminomethyl)-5-cyclopropyloxypyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-3-7-5-13-6-10(9(7)4-12)14-8-1-2-8/h5-6,8H,1-4,11-12H2 |
InChI Key |
MZYLAESYSNIYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















